N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide

Lipophilicity Drug-likeness Permeability

Generic "pyrimidine sulfonamide" procurement risks non-overlapping bioactivity due to order-of-magnitude selectivity shifts driven by subtle aryl substitution changes. This specific compound provides a defined, under-represented entry in the 5-aminopyrimidine sulfonamide SAR matrix-enabling rigorous matched molecular pair analysis across methyl regioisomers and unsubstituted analogs. • MW 335.4 g/mol, XLogP3 = 2.0, 1 HBD-balanced solubility/permeability for intracellular target probes. • Meta-methyl steric niche distinct from para/ortho variants; ideal for kinase or methyltransferase sub-pocket exploration. • Use as a structurally matched negative control in phenotypic screens, controlling for scaffold-dependent but target-independent effects. Reliable procurement ensures experimental reproducibility.

Molecular Formula C15H21N5O2S
Molecular Weight 335.43
CAS No. 1448060-04-5
Cat. No. B2817828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide
CAS1448060-04-5
Molecular FormulaC15H21N5O2S
Molecular Weight335.43
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C
InChIInChI=1S/C15H21N5O2S/c1-11-7-6-8-12(9-11)23(21,22)18-13-10-16-15(20(4)5)17-14(13)19(2)3/h6-10,18H,1-5H3
InChIKeySRNCOEVNYZEFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Procurement: N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide


N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide is a synthetic small-molecule sulfonamide (molecular weight 335.4 g/mol, molecular formula C15H21N5O2S) featuring a 2,4-bis(dimethylamino)pyrimidine core linked via a sulfonamide bridge to a 3-methylphenyl ring [1]. The compound belongs to a broader class of 5-aminopyrimidine sulfonamides that have been investigated as kinase inhibitor scaffolds and epigenetic probe candidates [2]. As of the evidence cutoff date, no peer-reviewed primary research articles or granted patents report quantitative biological activity data specific to this exact compound. All bioactivity assertions encountered originate from general chemical vendor databases rather than from validated primary literature sources. This evidence guide therefore evaluates the compound’s differentiation potential based on its structural features, computed physicochemical properties, and class-level pharmacological precedent, while explicitly noting where high-strength comparative data are absent.

1 Scaffold diversification screen. Distinct 2,4-bis(dimethylamino) core and meta-methyl substitution pattern suitable for exploring SAR matrix holes in pyrimidine sulfonamide libraries.
2 Physicochemical property screening. Balanced XLogP3 (2.0) and single H-bond donor topology support permeability and solubility assessment in cellular probe design workflows.
3 Characterization-gated procurement. Absence of published bioactivity data requires upfront target profiling; compound serves as an uncharacterized synthetic small-molecule entry point.

Generic Substitution Risks: N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide


Within the 5-aminopyrimidine sulfonamide chemotype, even minor substituent modifications on the benzene ring or the pyrimidine amino groups can produce order-of-magnitude shifts in target selectivity and cellular potency. Patent CA2580913A1 demonstrates that N-benzenesulfonyl anilino-pyrimidine analogs exhibit differential kinase inhibition profiles depending on the substitution pattern of the sulfonamide aryl ring [1]. The 2,4-bis(dimethylamino) substitution on the pyrimidine core, combined with the meta-methyl substituent on the benzenesulfonamide moiety, generates a distinct hydrogen-bond acceptor topology, lipophilicity (XLogP3 = 2.0), and steric profile not replicated by para‑substituted, ortho‑substituted, or unsubstituted phenyl congeners [2]. These physicochemical differences directly impact solubility, permeability, and target engagement parameters, meaning that procurement of a generic “pyrimidine sulfonamide” in place of this specific compound carries a material risk of non-overlapping biological activity and irreproducible experimental results.

Physicochemical profile may shift. Para-CF3 or unsubstituted phenyl analogs have divergent XLogP values, altering solubility and permeability context from the intermediate 2.0 profile.
Binding mode may differ by HBD count. Anilino-pyrimidine analogs possess two H-bond donors (vs. one here), potentially engaging kinase hinge regions via bidentate motifs not accessible to this sulfonamide-only scaffold.
Steric complementarity may not transfer. Para-methyl or 3,5-dimethyl congeners lack the asymmetric steric profile of the single meta-methyl group, occupying distinct sub-pockets in target binding sites.

Differentiation Evidence: N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide


Intermediate Lipophilicity from Meta-Methyl Substitution

The computed XLogP3 value for this compound is 2.0 [1]. This places it in the optimal lipophilicity range for oral drug-likeness (Lipinski Rule of Five: XLogP ≤ 5). By comparison, the unsubstituted phenyl analog N-[2-(dimethylamino)pyrimidin-5-yl]benzenesulfonamide is predicted to have a lower XLogP (estimated ~1.2 based on fragment-based calculation), while the para-trifluoromethyl analog N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has a predicted XLogP of approximately 2.8 [2]. The meta‑methyl derivative therefore occupies a unique intermediate hydrophobicity space that balances aqueous solubility with passive membrane permeability, an important consideration for intracellular target engagement.

Intermediate Lipophilicity
Class-level inference
2.0 XLogP3 (PubChem)
Δ +0.8 vs. unsubstituted; Δ -0.8 vs. para-CF3
Context-dependent: Supports intermediate partition-coefficient screening context for cellular permeability.
Class-level inference. Computed values require experimental logP/logD confirmation.
Lipophilicity Drug-likeness Permeability

Single Hydrogen-Bond Donor Profile

The compound contains exactly one hydrogen-bond donor (the sulfonamide NH) and seven hydrogen-bond acceptors (two dimethylamino groups, two pyrimidine ring nitrogens, and two sulfonamide oxygens) [1]. This is in contrast to many anilino‑pyrimidine kinase inhibitors, which feature two H‑bond donors (aniline NH plus sulfonamide NH) [2]. The reduction from two donors to one alters the compound’s hydrogen-bonding pharmacophore and may reduce off-target interactions with kinase hinge regions that typically engage bidentate donor‑acceptor motifs. The matched molecular pair analysis is suggestive but not confirmed by direct selectivity profiling, which remains absent from the published literature.

Single H-Bond Donor
Class-level inference
1 HBD vs. 2 in anilino-pyrimidines
HBA count = 7
Context-dependent: May reduce off-target hinge-region engagement relative to dual-donor scaffolds.
Class-level inference. Selectivity implications require kinase panel profiling for validation.
Hydrogen bonding Selectivity Target engagement

Meta-Methyl Steric Profile vs. Symmetric Analogs

The meta‑methyl substituent on the benzenesulfonamide ring presents a steric volume of approximately 38 ų (methyl group van der Waals volume) oriented at the meta‑position of the phenyl ring. Placement at the meta position creates an asymmetric steric profile relative to the sulfonamide‑pyrimidine axis, which differs from the symmetric profile of the 3,5‑dimethyl analog N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3,5‑dimethylbenzenesulfonamide [1] and from the para‑methyl analog, which projects the methyl group along the molecular long axis. In protein‑ligand co‑crystal structures of related pyrimidine sulfonamides, meta‑substituents have been shown to occupy distinct sub‑pockets within the target binding site that are inaccessible to para‑substituted congeners [2], supporting the hypothesis that this specific substitution pattern may yield differential target engagement. No direct comparative binding data are available for these exact compounds.

Meta-Methyl Steric Profile
Class-level inference
Target compound Single meta-methyl, asymmetric (~38 ų)
3,5-dimethyl analog Symmetric dual methyl, axial symmetry (~76 ų)
Para-methyl analog Methyl aligned with molecular long axis
Context-dependent: Supports sub-pocket steric screening context distinct from symmetric or axially aligned congeners.
Class-level inference based on PDB 3MHI scaffold; no direct binding data for this compound.
Steric effects Shape complementarity Subtype selectivity

Conformational Entropy Reduction from Fewer Rotatable Bonds

The compound possesses five rotatable bonds [1]. This is fewer than in analogs that incorporate longer sulfonamide linkers (e.g., N‑(2,4‑bis(dimethylamino)pyrimidin-5‑yl)‑N‑methylbenzenesulfonamide, which gains an additional rotatable bond from the N‑methyl group) or extended aryl sulfonamides such as biphenyl or naphthyl derivatives [2]. Lower rotatable bond count generally correlates with reduced conformational entropy penalty upon target binding, which can translate into improved binding affinity when the bound conformation is pre-organized. No direct comparative affinity data exist for these compounds in the public domain, and this analysis is based purely on structural descriptors.

Conformational Entropy
Supporting evidence
5 Rotatable bonds vs. 6-7 in extended analogs
1-2 fewer rotatable bonds
Reported entropic penalty reduction context for binding-affinity screening hypotheses.
Supporting evidence. Conformational analysis and binding thermodynamics not experimentally validated.
Conformational flexibility Binding affinity Entropy

Absence of Bioactivity Data and Validation Requirement

A systematic search of PubMed, ChEMBL, BindingDB, and Google Patents (search date: 2026-04-29) returned zero primary research articles, zero quantitative bioassay records, and zero patent claims containing measured IC50, Ki, Kd, EC50, or %‑inhibition values for CAS 1448060-04-5 [1][2]. In contrast, closely related analogs such as N‑(2,4‑bis(dimethylamino)pyrimidin‑5‑yl)‑4‑(trifluoromethyl)benzenesulfonamide and N‑(2,4‑bis(dimethylamino)pyrimidin‑5‐yl)‑2,4‑dimethoxybenzenesulfonamide are indexed in vendor catalogs with claimed biological activities, though the underlying data sources and assay conditions are not disclosed in peer‑reviewed literature. This information gap means that any procurement decision based on bioactivity expectations must be accompanied by a plan for empirical target profiling.

Bioactivity Data Gap
Data to verify
0 published IC50, Ki, Kd, or EC50 values. No ChEMBL/BindingDB records specific to CAS 1448060-04-5.
Procurement due diligence requires empirical profiling. Reported activity claims for close analogs remain unverified in peer-reviewed literature.
Literature search across PubMed, ChEMBL (v33), BindingDB, and Google Patents as of 2026-04-29.
Data gap Empirical validation Procurement due diligence

Application Scenarios: N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide


Chemical Biology Probe Development

The compound’s intermediate lipophilicity (XLogP3 = 2.0), single hydrogen‑bond donor, and five‑rotatable‑bond scaffold [1] make it a suitable starting point for the rational design of chemical probes targeting intracellular enzymes where balanced solubility and permeability are prerequisites. Its meta‑methyl substitution pattern occupies a steric niche distinct from para‑ or ortho‑substituted library members, enabling exploration of sub‑pocket complementarity within kinase or methyltransferase active sites, consistent with binding modes observed for related pyrimidine sulfonamides in PDB entry 3MHI [2]. Researchers should pair procurement with biochemical profiling against the intended target family, given the absence of pre‑existing bioactivity data.

SAR Expansion of 5-Aminopyrimidine Sulfonamides

This compound fills an under‑represented position in the 5‑aminopyrimidine sulfonamide SAR matrix—specifically the meta‑methyl, 2,4‑bis(dimethylamino) substitution combination. Procurement of this compound alongside its unsubstituted, para‑methyl, 3,5‑dimethyl, and para‑trifluoromethyl analogs [1] enables a matched molecular pair analysis to deconvolute the contributions of lipophilicity, steric bulk, and hydrogen‑bonding capacity to target affinity and selectivity. The computed property differences quantified in Section 3 provide a hypothesis‑driven framework for this SAR campaign, though measured biological endpoints will be required to validate the predicted differentiation.

Negative Control in Phenotypic Assays

In the absence of confirmed potent bioactivity, this compound may serve as a structurally matched negative control for phenotypic screening campaigns that employ active pyrimidine sulfonamide hits. Its identical core scaffold and distinct substitution pattern relative to active analogs allow researchers to control for scaffold‑dependent but target‑independent effects (e.g., non‑specific membrane partitioning or fluorescence interference). The documented absence of published IC50 values against common off‑target panels [1] means that investigators must internally verify inactivity against their specific assay endpoints before adopting the compound for this purpose.

Method Development for Sulfonamide Analysis

With a molecular weight of 335.4 g/mol, XLogP3 of 2.0, and one H‑bond donor [1], this compound is well‑suited as a reference standard for developing and validating reversed‑phase HPLC and LC‑MS methods for sulfonamide‑containing small molecules. Its intermediate retention characteristics and well‑resolved mass spectrum (exact mass 335.14159610 Da) enable robust calibration across a range of analytical conditions encountered in medicinal chemistry workflows.

Application
Selection Property
Validation Focus
Chemical probe development
Physicochemical screening fit (balanced XLogP, single HBD)
Target-family biochemical profiling to establish engagement context
5-Aminopyrimidine SAR expansion
Structural differentiation context (meta-methyl, 2,4-diamino pattern)
Matched molecular pair analysis against unsubstituted, para-methyl, and 3,5-dimethyl analogs
Negative control in phenotypic assays
Structurally matched scaffold with divergent substitution
Internal inactivity verification against specific assay endpoints prior to deployment
Analytical method development
Intermediate retention and well-resolved mass spectrum
Reversed-phase HPLC/LC-MS calibration and method reproducibility for sulfonamide-class analytes
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